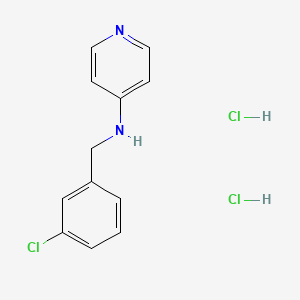

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chlorobenzyl group attached to a pyridinylamine structure, forming a dihydrochloride salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyridin-4-ylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Análisis De Reacciones Químicas

Types of Reactions: (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and reduced forms.

Condensation Reactions: The amine group in the compound can participate in condensation reactions with carbonyl compounds, forming imines and related structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

Substitution Products: Various substituted derivatives of (3-Chlorobenzyl)pyridin-4-ylamine.

Oxidation Products: Oxidized forms of the compound, including quinones and related structures.

Reduction Products: Reduced forms, such as amines and alcohols.

Aplicaciones Científicas De Investigación

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is employed in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride

- (3-Bromobenzyl)pyridin-4-ylamine dihydrochloride

- (3-Fluorobenzyl)pyridin-4-ylamine dihydrochloride

Comparison: (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Actividad Biológica

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride, identified by CAS No. 149895-54-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H10Cl2N2

- Molecular Weight : 251.12 g/mol

- Solubility : Soluble in water due to the presence of dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The mechanism can be summarized as follows:

- Receptor Binding : The compound exhibits a high affinity for specific receptors, which modulates their activity.

- Signal Transduction : Upon binding, it triggers downstream signaling pathways that can affect cellular responses such as proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, leading to altered cellular metabolism.

Antimicrobial Activity

Research indicates that derivatives of pyridinylamines, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of halogenated pyridine derivatives against various bacterial strains, suggesting that this compound may share similar properties due to its structural characteristics .

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds. For instance, compounds structurally similar to (3-Chlorobenzyl)pyridin-4-ylamine have shown cytotoxic effects on hematological cancer cell lines by promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

Case Studies

-

Study on Hematological Cancer :

- Objective : Evaluate the effect of pyridinylamine derivatives on cancer cell lines.

- Findings : Compounds demonstrated significant reduction in cell viability and increased apoptosis markers in myeloma and leukemia cell lines.

- : Suggests potential for development as anticancer agents.

- Antimicrobial Efficacy :

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

- Absorption : High gastrointestinal absorption rates.

- Distribution : Ability to cross biological membranes suggests potential central nervous system penetration.

- Metabolism : Likely metabolized via liver enzymes with possible active metabolites contributing to its biological effects.

Data Table

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]pyridin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-8H,9H2,(H,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWRRKAXJHHVDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697659 |

Source

|

| Record name | N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149895-54-5 |

Source

|

| Record name | N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.